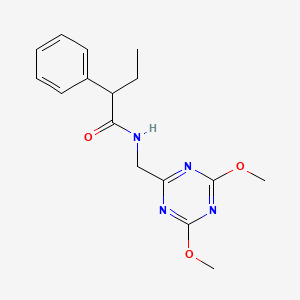
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide” is a derivative of 1,3,5-triazine, which is a heterocyclic compound with the formula C3H3N3. This compound has a six-membered ring structure, similar to benzene, but with three carbon atoms replaced by nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely include a triazine ring attached to a phenylbutanamide group via a methylene bridge. The triazine ring would be substituted with two methoxy groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, triazine derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo substitution reactions at the ring positions .Applications De Recherche Scientifique
Efficient Condensing Agent for Amide and Ester Formation
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide has been identified as an efficient condensing agent in the synthesis of amides and esters. The compound, in its variant form as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), facilitates the condensation of carboxylic acids and amines to yield corresponding amides in good yields. It also enables the esterification of carboxylic acids in the presence of alcohols, offering a practical method for ester and amide formation under atmospheric conditions without the need for solvent drying. The simplicity and efficiency of this method make it a valuable tool in organic synthesis (Kunishima et al., 1999).
Bioconjugation with Hyaluronic Acid
In the context of bioconjugation, DMTMM has been compared to traditional EDC/NHS activation chemistry for the ligation of amines to hyaluronic acid (HA). DMTMM demonstrated superior yields across various substrates without the necessity for pH control, which is crucial for EDC/NHS conjugation. This finding highlights DMTMM's potential as a more efficient chemical tool for synthesizing HA derivatives for biomedical and pharmaceutical applications, underscoring its versatility and efficiency in bioconjugation processes (D’Este, Eglin, & Alini, 2014).
Synthesis of 2-Oxazolines
Another application involves the synthesis of 2-oxazolines from carboxylic acids using a derivative of this compound under mild conditions. The process yields 2-oxazolines in excellent yield at room temperature, demonstrating the compound's utility in facilitating reactions that form valuable heterocyclic compounds, which are of interest in various fields including pharmaceuticals and materials science (Bandgar & Pandit, 2003).
Electrochemical Behavior Study
The electrochemical behavior of triazine derivatives, including those related to this compound, has been studied to understand their reduction processes. These studies are crucial for applications in electrochemical sensors, organic electronics, and the development of novel electrochemical synthesis methods (Farzinnejad et al., 2005).
Mécanisme D'action
Target of Action
The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylbutanamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound interacts with its targets through a process known as condensation . First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the amide synthesis pathway . The compound facilitates the formation of amides from the corresponding carboxylic acid and amine . This reaction is one of the most common in organic chemistry .
Pharmacokinetics
It’s worth noting that the by-product of the reaction with this compound is highly water-soluble , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of the compound’s action is the formation of amides from carboxylic acids and amines . This reaction is particularly useful in peptide synthesis . The compound has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions proceed under atmospheric conditions without drying of the solvent . Additionally, the compound’s action can be mediated in alcohol and aqueous solutions .
Safety and Hazards
As with any chemical compound, handling “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide” would require appropriate safety precautions. Without specific information, it’s safe to assume that it should be handled with gloves and eye/face protection, and it should not be ingested or inhaled .
Orientations Futures
The study of triazine derivatives is an active area of research, with potential applications in medicinal chemistry, materials science, and other fields . The specific compound “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide” could potentially be of interest in these areas, depending on its specific physical and chemical properties.
Propriétés
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-4-12(11-8-6-5-7-9-11)14(21)17-10-13-18-15(22-2)20-16(19-13)23-3/h5-9,12H,4,10H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQMQWPOBNJUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2752218.png)
![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)
![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)
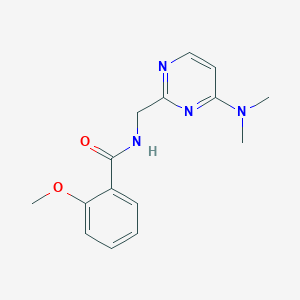
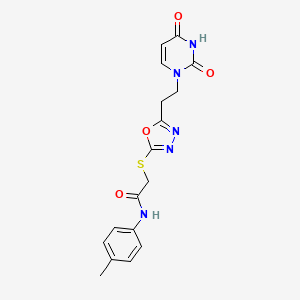
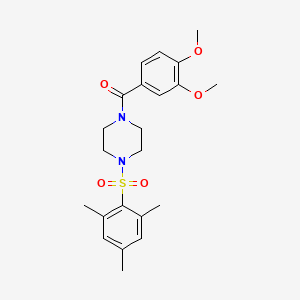
![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)
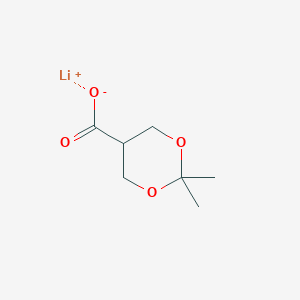
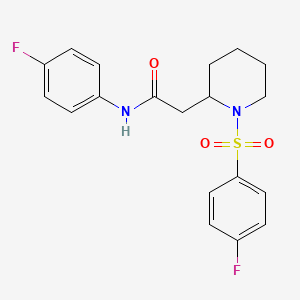
![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2752231.png)
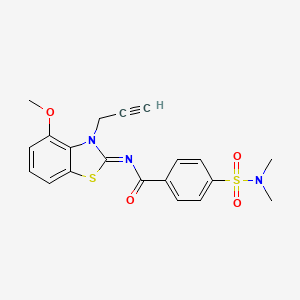
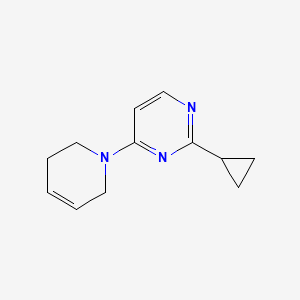
![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2752240.png)
![2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2752241.png)